(2S)-2-(2-Methylphenyl)propan-1-ol
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Overview
Description
(2S)-2-(2-Methylphenyl)propan-1-ol: is a chiral secondary alcohol with the molecular formula C10H14O. This compound is characterized by the presence of a 2-methylphenyl group attached to the second carbon of a propanol chain. The (2S) configuration indicates that the compound is the S-enantiomer, which means it has a specific three-dimensional arrangement that can have different biological activities compared to its R-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2S)-2-(2-Methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-methylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with acetaldehyde to yield the desired alcohol.
Asymmetric Reduction: Another method involves the asymmetric reduction of 2-methylacetophenone using a chiral catalyst. This method ensures the production of the (2S) enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are chosen to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(2-Methylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, 2-methylacetophenone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-methylpropane, using strong reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) to form 2-(2-methylphenyl)propyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3 (Phosphorus tribromide)
Major Products:
Oxidation: 2-Methylacetophenone
Reduction: 2-Methylpropane
Substitution: 2-(2-Methylphenyl)propyl chloride
Scientific Research Applications
Chemistry:
Chiral Building Block: (2S)-2-(2-Methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology:
Enzyme Studies: The compound is used in studies involving chiral alcohol dehydrogenases to understand enzyme specificity and mechanism.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of drugs that require a specific chiral center for their activity.
Industry:
Fragrance and Flavor: The compound is used in the fragrance and flavor industry due to its pleasant aroma and ability to enhance other scents.
Mechanism of Action
The mechanism by which (2S)-2-(2-Methylphenyl)propan-1-ol exerts its effects often involves its interaction with specific enzymes or receptors. For instance, in enzymatic reactions, the compound can act as a substrate for chiral alcohol dehydrogenases, leading to the formation of specific products. The molecular targets and pathways involved depend on the specific application, such as drug development or enzyme studies.
Comparison with Similar Compounds
(2R)-2-(2-Methylphenyl)propan-1-ol: The R-enantiomer of the compound, which has different biological activities.
2-Methylbenzyl Alcohol: Lacks the chiral center and has different chemical properties.
2-Methylphenylpropan-2-ol: A structural isomer with the hydroxyl group on the second carbon of the propanol chain.
Uniqueness:
- The (2S) configuration of (2S)-2-(2-Methylphenyl)propan-1-ol makes it unique in its interactions with biological systems, providing specific enantiomeric properties that are crucial for certain applications in drug development and enzymatic studies.
Properties
IUPAC Name |
(2S)-2-(2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHMWNFNIMXBJK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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